Naphtho[2,1-d]thiazole Naphtho[2,1-d]thiazole
Brand Name: Vulcanchem
CAS No.: 234-47-9
VCID: VC16278835
InChI: InChI=1S/C11H7NS/c1-2-4-9-8(3-1)5-6-10-11(9)13-7-12-10/h1-7H
SMILES:
Molecular Formula: C11H7NS
Molecular Weight: 185.25 g/mol

Naphtho[2,1-d]thiazole

CAS No.: 234-47-9

Cat. No.: VC16278835

Molecular Formula: C11H7NS

Molecular Weight: 185.25 g/mol

* For research use only. Not for human or veterinary use.

Naphtho[2,1-d]thiazole - 234-47-9

Specification

CAS No. 234-47-9
Molecular Formula C11H7NS
Molecular Weight 185.25 g/mol
IUPAC Name benzo[g][1,3]benzothiazole
Standard InChI InChI=1S/C11H7NS/c1-2-4-9-8(3-1)5-6-10-11(9)13-7-12-10/h1-7H
Standard InChI Key IIUUNAJWKSTFPF-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CC3=C2SC=N3

Introduction

Structural Characteristics of Naphtho[2,1-d]thiazole

Crystallographic Analysis

The molecular structure of naphtho[2,1-d]thiazole derivatives has been resolved through single-crystal X-ray diffraction. For instance, 2-(2-fluorophenyl)naphtho[2,1-d]thiazole crystallizes in the monoclinic space group P2₁/n with lattice parameters a = 6.1859(2) Å, b = 10.7071(2) Å, c = 19.4475(4) Å, and β = 95.794(2)° . The fused naphtho[2,1-d]thiazole system (S1/N1/C1–C11) is nearly planar, with a dihedral angle of 2.36(1)° relative to the 2-fluorophenyl substituent . Key bond lengths include C–N (1.305–1.364 Å) and C–S (1.719–1.752 Å), consistent with analogous heterocyclic systems .

Table 1: Selected Crystallographic Data for 2-(2-Fluorophenyl)naphtho[2,1-d]thiazole

ParameterValue
Space groupP2₁/n
a (Å)6.1859(2)
b (Å)10.7071(2)
c (Å)19.4475(4)
β (°)95.794(2)
V (ų)1281.49(5)
Z4

Synthesis Methodologies

Microwave-Assisted Tandem Reactions

A microwave-irradiated protocol enables the synthesis of naphtho[2,1-d]thiazoles via tandem direct arylation and intramolecular Knoevenagel reactions . This method achieves yields exceeding 70% under optimized conditions (150°C, 30 min), with electron-deficient aryl halides favoring cyclization . The reaction mechanism involves initial C–H activation at the thiazole C5 position, followed by nucleophilic attack and dehydration .

High-Pressure Autoclave Synthesis

Naphtho[2,1-d]thiazol-2(3H)-one derivatives are synthesized using a pressurized autoclave system. A representative procedure involves reacting aniline (1.5 mmol), sulfur (1.5 mmol), and AuCellulose/DFNS nanoparticles (8 mg) in acetonitrile under CO₂ (1.5 MPa) at 70°C for 8 h . This method yields 91% of the target compound after recrystallization .

Table 2: Comparison of Synthetic Approaches

MethodConditionsYield (%)Key Advantages
Microwave irradiation150°C, 30 min70–85Rapid, energy-efficient
Autoclave70°C, 8 h, 1.5 MPa91Scalable, high purity

Biological Activities and Mechanisms

Antiplasmodial Activity

Naphtho[2,1-d]thiazole derivatives exhibit potent activity against the multidrug-resistant Plasmodium falciparum K1 strain. Compounds 11 (IC₅₀ = 0.32 µM) and 13 (IC₅₀ = 0.45 µM) demonstrate superior efficacy compared to chloroquine (IC₅₀ = 0.12 µM) . Structure-activity relationships (SARs) reveal that electron-withdrawing groups at the R₁ position enhance parasiticidal activity, while bulky R₄ substituents reduce cytotoxicity .

Antimicrobial Efficacy

The derivative 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) shows broad-spectrum antimicrobial activity. Against methicillin-resistant Staphylococcus aureus (MRSA), PNT exhibits a minimum inhibitory concentration (MIC) of 8 µg/mL, outperforming vancomycin (MIC = 16 µg/mL) . Its hydrophilic nature (logD = 0.83) facilitates cellular uptake, as confirmed by fluorescence microscopy .

Table 3: Antimicrobial Activity of PNT vs. Reference Compounds

OrganismPNT MIC (µg/mL)Vancomycin MIC (µg/mL)
S. aureus42
MRSA816
S. epidermidis84

Structure-Activity Relationships and Molecular Interactions

Role of Substituents

The antiplasmodial activity of naphtho[2,1-d]thiazoles correlates strongly with substituent electronic effects. Nitro groups at R₁ increase resonance stabilization, enhancing binding to heme targets in Plasmodium . Conversely, methyl groups at R₄ sterically hinder interactions with host cell membranes, reducing off-target toxicity .

Protein Binding Studies

Molecular docking simulations reveal that PNT forms hydrogen bonds with the active-site residues of S. aureus dihydrofolate reductase (DHFR), particularly Asn23 and Thr121 . This interaction disrupts folate biosynthesis, explaining its bacteriostatic effect .

Applications in Drug Development

Antimalarial Candidates

The lead compound 11 has entered preclinical evaluation for malaria treatment. Its selectivity index (SI = 28) against hepatic cells suggests favorable safety profiles .

Antibacterial Agents

PNT’s efficacy against MRSA positions it as a promising candidate for topical formulations. Phase I trials assessing dermal absorption and irritation are ongoing .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator